molecular formula C17H19Cl2N3O2 B4556325 [4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B4556325
M. Wt: 368.3 g/mol
InChI Key: SUSZBPDFSROAKE-UHFFFAOYSA-N
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Description

4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,6-dichlorobenzyl group and an isoxazole ring substituted with a 3,5-dimethyl group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.

    Receptor Binding: It can be used in studies of receptor-ligand interactions, particularly in the central nervous system.

Medicine:

    Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for the treatment of neurological disorders.

    Diagnostics: It can be used in the development of diagnostic agents for imaging studies.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,6-Dichlorobenzyl Group: The piperazine ring is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2,6-dichlorobenzyl group.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with diketones under acidic conditions.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the isoxazole derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as serotonin and dopamine. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating neurological functions.

Comparison with Similar Compounds

  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE

Uniqueness: The unique combination of the piperazine ring with the isoxazole ring and the 2,6-dichlorobenzyl group gives 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique pharmacological effects.

Properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-11-16(12(2)24-20-11)17(23)22-8-6-21(7-9-22)10-13-14(18)4-3-5-15(13)19/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSZBPDFSROAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2,6-DICHLOROBENZYL)PIPERAZINO](3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

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